N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Fluorinated aromatic amines often present unpredictable lipophilicity, complicating lead optimization. This intermediate provides a precise LogP of 3.20, enabling rational control of solubility and bioavailability in drug and agrochemical design. - Reduced lipophilicity vs. primary amine analog (LogP 3.20 vs. 3.30) to minimize off-target binding. - Bromination-competent scaffold for constructing complex monomers and specialty dyes. - Batch-to-batch consistency ≥95% purity with full COA; global shipping from multiple sites.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 54672-09-2
Cat. No. B1297848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
CAS54672-09-2
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3
InChIKeyOIZCWRMHLSZGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline – Specialty Synthesis


N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline (CAS 54672-09-2) is a fluorinated aromatic amine characterized by the presence of a nitro group and a trifluoromethyl substituent on the benzene ring, with two methyl groups attached to the nitrogen atom. It is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its molecular formula is C9H9F3N2O2, with a molecular weight of 234.18 . The compound is also known as 2-Dimethylamino-5-nitrobenzotrifluoride and 2-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [2].

Key Differentiation vs. Structural Analogs


Substituting N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline with other trifluoromethyl nitroaniline analogs can drastically alter reaction outcomes and product profiles due to key differences in sterics, electronics, and lipophilicity. While many compounds in this class share the trifluoromethyl and nitro groups, the presence, type, and position of the amine substituent critically influence a compound's physicochemical properties and reactivity . For example, the specific N,N-dimethyl substitution in this compound results in a distinct logP value and hydrogen-bonding capacity, which directly impacts its utility in medicinal and agricultural chemistry where precise control over these parameters is paramount [1].

Quantitative Comparison to Alternatives


Lipophilicity: N,N-Dimethyl vs. Primary Amine

The lipophilicity of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, as measured by its partition coefficient (LogP), is lower than that of its primary amine analog, 4-nitro-2-(trifluoromethyl)aniline. This difference is due to the electron-donating and steric effects of the dimethylamino group. The N,N-dimethylated compound exhibits a LogP of 3.20 [1], while the primary amine analog has a higher LogP of 3.30 . This shift in lipophilicity can influence membrane permeability and metabolic stability in drug development.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Profile: N,N-Dimethylation Effects

The N,N-dimethylamino group in this compound strongly activates the aromatic ring towards electrophilic substitution, particularly at positions ortho and para to the amine. However, its bulk also provides a degree of steric shielding, which can influence reaction selectivity compared to less substituted analogs. A documented bromination reaction using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one yields 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . While direct yield data for the analogous N-methyl or primary amine substrates under identical conditions is not provided, the specificity of this transformation is a direct result of the unique electronic and steric environment created by the dimethylamino group.

Organic Synthesis Fluorine Chemistry Reaction Selectivity

Physical Properties: Density and Boiling Point vs. N-Methyl Analog

Substituting the N-methyl group with a second N-methyl group (forming the N,N-dimethyl derivative) leads to significant changes in fundamental physical properties that can impact handling, purification, and process design. N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline has a predicted density of 1.355 g/cm³ and a boiling point of 277.8 °C at 760 mmHg . While the exact physical property data for the N-methyl analog (N-methyl-4-nitro-2-(trifluoromethyl)aniline, CAS 54672-10-5) is not readily available, the difference in molecular structure and hydrogen bonding capacity guarantees distinct physical behavior.

Process Chemistry Physical Properties Analytical Characterization

Application Scenarios


Lipophilicity Tuning for Drug Candidates

The lower LogP (3.20) of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, compared to its primary amine analog (LogP = 3.30), makes it a valuable intermediate for medicinal chemists aiming to reduce overall compound lipophilicity [1]. This is crucial for improving aqueous solubility and reducing off-target binding, a common optimization goal in drug development pipelines.

Agrochemical Bioavailability Optimization

In agrochemical research, the lipophilic character of a compound is a key determinant of its uptake by plants and its persistence in the environment. The precise LogP value of this compound (3.20) offers formulators a building block with predictable and measurable properties, allowing for the rational design of active ingredients with tailored bioavailability and environmental degradation profiles [1].

Functional Materials: Polymer and Dye Precursors

The ability to selectively functionalize the aromatic ring via bromination, as demonstrated for this specific compound , is a critical attribute for synthesizing complex monomers for advanced polymers or precursors for specialty dyes. This controlled reactivity enables the construction of precisely engineered materials with high-performance characteristics.

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